ML-18

BRS-3 antagonist enantioselectivity GPCR binding

ML-18 is the validated S-enantiomer BRS-3 antagonist (IC50=4.8µM) that functionally blocks BA1-induced Ca2+ mobilization, EGFR/ERK phosphorylation, and NSCLC cell proliferation. The R-enantiomer EMY-98 (IC50>100µM) is inactive, and PD176252 lacks BRS-3 antagonism entirely—substitution introduces uncontrolled variability. ML-18 provides enantioselective, functionally validated BRS-3 blockade for lung cancer proliferation assays and BRS-3 signaling pathway dissection.

Molecular Formula C32H35N5O5
Molecular Weight 569.6 g/mol
Cat. No. B609121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameML-18
SynonymsML-18;  ML 18;  ML18.
Molecular FormulaC32H35N5O5
Molecular Weight569.6 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2(CCCCC2)CNC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)NC5=CC=C(C=C5)[N+](=O)[O-]
InChIInChI=1S/C32H35N5O5/c1-42-26-15-9-23(10-16-26)32(17-5-2-6-18-32)21-34-30(38)29(19-22-20-33-28-8-4-3-7-27(22)28)36-31(39)35-24-11-13-25(14-12-24)37(40)41/h3-4,7-16,20,29,33H,2,5-6,17-19,21H2,1H3,(H,34,38)(H2,35,36,39)/t29-/m0/s1
InChIKeyJOKVJNCYOSFDGC-LJAQVGFWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





ML-18: Small-Molecule BRS-3 Antagonist for Lung Cancer Target Validation and GPCR Signaling Studies


ML-18 (CAS 1422269-30-4) is a non-peptide small-molecule antagonist of the bombesin receptor subtype-3 (BRS-3), an orphan G protein-coupled receptor (GPCR) implicated in tumor growth and metabolic regulation. It is the (S)-enantiomer of a PD176252 analog and was developed to address the longstanding absence of selective pharmacological tools for BRS-3 [1]. ML-18 inhibits specific [125I]-BA1 binding to BRS-3-expressing lung cancer cells with an IC50 of 4.8 μM and demonstrates moderate selectivity over the related gastrin-releasing peptide receptor (GRPR) and neuromedin B receptor (NMBR) .

Why ML-18 Cannot Be Replaced by Generic BRS-3 Antagonists or Inactive Analogs


BRS-3 antagonists are not a uniform class; significant differences in enantiomeric specificity, receptor subtype selectivity, and functional antagonism exist between compounds. The (R)-enantiomer EMY-98, a direct structural analog, is essentially inactive at BRS-3 (IC50 >100 μM) and fails to inhibit agonist-induced signaling or proliferation, underscoring the absolute requirement for stereochemical specificity [1]. Moreover, earlier non-peptide antagonists such as PD176252 lack BRS-3 activity entirely, while peptide-based antagonists like Bantag-1 present different molecular properties (e.g., large peptide scaffold, distinct pharmacokinetic behavior) that complicate their use in high-throughput screening or cellular assays [2]. Substituting ML-18 with any compound lacking validated BRS-3 functional antagonism and receptor selectivity data would introduce uncontrolled experimental variability.

Quantitative Differentiation of ML-18 from BRS-3 Antagonist Analogs and In-Class Compounds


Enantiomer-Specific BRS-3 Binding: ML-18 vs. EMY-98

ML-18 (S-enantiomer) binds BRS-3 with an IC50 of 4.8 μM, whereas the R-enantiomer EMY-98 shows no measurable affinity (IC50 >100 μM), establishing that BRS-3 antagonism is strictly stereospecific [1].

BRS-3 antagonist enantioselectivity GPCR binding

Receptor Subtype Selectivity Profile: BRS-3 vs. GRPR and NMBR

ML-18 exhibits moderate selectivity for BRS-3 (IC50 = 4.8 μM) over the closely related bombesin receptor family members GRPR (IC50 = 16 μM) and NMBR (IC50 >100 μM), a profile not observed with non-selective antagonists [1].

BRS-3 GRPR NMBR receptor selectivity

Functional Antagonism of Agonist-Induced Calcium Mobilization

At 16 μM, ML-18 completely and reversibly antagonizes the 10 nM BA1 (BRS-3 peptide agonist)-induced increase in cytosolic Ca2+, whereas EMY-98 shows no inhibitory effect [1].

BRS-3 calcium signaling functional antagonism GPCR

Inhibition of EGFR and ERK Tyrosine Phosphorylation

ML-18 (16 μM) inhibits the ability of 100 nM BA1 to induce tyrosine phosphorylation of EGFR and ERK in lung cancer cells, while EMY-98 is inactive [1].

EGFR ERK tyrosine phosphorylation lung cancer BRS-3

Antiproliferative Activity in Lung Cancer Cells

ML-18 inhibits the proliferation of NCI-H1299 lung cancer cells stably expressing BRS-3, whereas EMY-98 shows no antiproliferative effect, consistent with its lack of receptor binding [1].

BRS-3 antiproliferative lung cancer cell viability

Comparative Antagonism of HER2/ERK Transactivation

Both ML-18 and the peptide antagonist Bantag-1 inhibit MK-5046-induced HER2 and ERK phosphorylation in lung cancer cells, confirming that ML-18 phenocopies the functional antagonism of a structurally distinct BRS-3 antagonist [1].

HER2 ERK transactivation ROS BRS-3

Optimal Scientific and Preclinical Applications of ML-18


Validation of BRS-3 as a Therapeutic Target in Lung Cancer

ML-18 is used in vitro to confirm that BRS-3 antagonism reduces lung cancer cell proliferation and EGFR/ERK signaling, providing proof-of-concept data for BRS-3 as an oncology target [1]. Its enantiomeric specificity (active S-enantiomer vs. inactive R-enantiomer) offers a built-in negative control for target engagement studies .

Pharmacological Profiling of Bombesin Receptor Family Ligands

Researchers employ ML-18 to discriminate BRS-3-mediated effects from those of GRPR and NMBR in bombesin family assays. Its IC50 values of 4.8 μM (BRS-3), 16 μM (GRPR), and >100 μM (NMBR) allow for careful dose selection to minimize off-target contributions [1].

Mechanistic Studies of GPCR-Mediated EGFR and HER2 Transactivation

ML-18 is utilized to dissect the ROS-dependent transactivation of EGFR and HER2 downstream of BRS-3 in lung cancer cells. It antagonizes agonist-induced phosphorylation events, enabling pathway mapping and combinatorial therapy exploration [1].

High-Throughput Screening (HTS) and Assay Development

As a non-peptide small molecule with defined BRS-3 antagonism, ML-18 serves as a reference antagonist in HTS campaigns aimed at identifying novel BRS-3 ligands or in cell-based GPCR assays measuring calcium flux or phosphorylation [1]. Its solubility in DMSO (≥10 mM) facilitates assay-ready plate formatting .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for ML-18

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.